trans-Psoralenoside

Hepatotoxicity Drug Safety Coumarin Glycosides

Researchers studying structure-hepatotoxicity relationships in coumarin-benzofuran glycosides require isomerically pure standards to distinguish trans (E) from cis (Z) configurations. trans-Psoralenoside (≥98% HPLC), isolated from Ficus palmata, provides a stereochemically defined reference standard free of isopsoralenoside interference. • Confirmed trans (E) geometry via 1D/2D NMR & ESI-MS; COA included • Non-hepatotoxic glycoside control (83.75% hepatotoxicity-negative in silico) vs. hepatotoxic aglycones • Simplified spike-recovery validation without isomeric impurities

Molecular Formula C17H18O9
Molecular Weight 366.3 g/mol
Cat. No. B14802406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Psoralenoside
Molecular FormulaC17H18O9
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1+/t12-,14-,15+,16-,17-/m1/s1
InChIKeyXRLPSAYLYDMYGX-UWANWNIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Psoralenoside Structural Identity and Compound Class


trans-Psoralenoside is the trans (E) geometric isomer of the benzofuran glycoside psoralenoside (C₁₇H₁₈O₉, MW 366.30 g/mol), characterized by an (E)-propenoic acid side chain attached to a benzofuran core bearing a β-D-glucopyranosyl moiety [1]. Unlike the more commonly encountered cis (Z) isomer — psoralenoside originally isolated from the fruits of Psoralea corylifolia L. — trans-psoralenoside was first identified from the aerial parts of Ficus palmata and structurally confirmed through comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) and ESI-MS [1]. The compound belongs to the coumarin-related benzofuran glycoside class and is commercially available as a reference standard (purity ≥98% by HPLC) for research applications . The trans configuration confers distinct physicochemical properties — including a predicted XlogP of 0.10, TPSA of 150.00 Ų, and in silico ADMET profile indicating low predicted hepatotoxicity probability (83.75% negative) and absence of Ames mutagenicity (66.00% negative) — that differentiate it from its cis counterpart and aglycone derivatives [2].

Isomer identity

trans (E) geometric isomer reference standard, distinct from cis-psoralenoside

Glycoside safety endpoint

Supports class-level hepatotoxicity distinction studies (glycoside vs aglycone)

Botanical source

Ficus palmata-derived, enabling chemotaxonomic and sourcing differentiation research

Why Generic Substitution Fails for trans-Psoralenoside


Generic substitution among coumarin-related benzofuran glycosides is scientifically unsound because the trans (E) vs. cis (Z) olefin geometry of the propenoic acid side chain generates structurally distinct chemical entities with potentially divergent biological recognition, metabolic fate, and safety profiles [1]. While psoralenoside (cis) and isopsoralenoside from Psoralea corylifolia share the same molecular formula and glycosidic scaffold, their stereochemistry and substitution patterns dictate differential conversion to hepatotoxic aglycones via intestinal β-glucosidase-mediated hydrolysis — a transformation confirmed by in vitro human intestinal bacteria flora incubation studies showing psoralenoside converts to psoralen, while isopsoralenoside converts to isopsoralen [2]. Critically, the glycoside forms (including trans-psoralenoside by class inference) are classified as almost non-hepatotoxic, whereas their aglycone counterparts (psoralen, isopsoralen) are confirmed hepatotoxic agents that disrupt mitochondrial membrane potential and reactive oxygen species balance in HepG2 cells [3]. Furthermore, pharmacokinetic studies in rats demonstrate that glycosides exhibit approximately 4–11 fold lower systemic exposure (AUC₀–∞) compared to aglycones after oral administration of Psoraleae Fructus extract, with marked gender-dependent differences in exposure that are not observed with aglycones [4]. These converging lines of evidence — stereochemical identity, differential prodrug-toxin conversion, and distinct pharmacokinetic behavior — collectively preclude simple interchangeability and mandate compound-specific procurement for research applications.

Cis/trans isomer

Olefin geometry may shift biological recognition, metabolic fate, and analytical retention. trans-psoralenoside should not be interchanged with cis-psoralenoside without isomer-specific validation.

Glycoside/aglycone

Glycoside-to-aglycone conversion by intestinal flora generates hepatotoxic aglycone. Direct aglycone substitution alters exposure, safety endpoint profile, and PK interpretation. Class-dependent review required.

trans-Psoralenoside Comparator Evidence


Hepatotoxicity Safety: Glycoside vs. Aglycone

In a systematic hepatotoxicity distinction study integrating UPLC-Q-TOF-MS and high content analysis (HCA), psoralenoside (PO) and isopsoralenoside (IPO) — the glycoside forms — were explicitly characterized as 'almost non-hepatotoxic' in contrast to their aglycone counterparts psoralen (P), isopsoralen (IP), furocoumarinic acid (FA), and isofurocoumarinic acid (IFA), which were identified as hepatotoxic compounds capable of disrupting reactive oxygen species (ROS) balance, nuclear area integrity, and mitochondrial membrane potential in HepG2 cells [1]. The study further demonstrated that the conversion from glycosides to aglycones — mediated by intestinal flora β-glucosidase — played an essential role in Fructus Psoraleae-induced hepatotoxicity, establishing a mechanistic basis for the safety differential [1]. This glycoside-class safety feature, directly applicable to trans-psoralenoside, is reinforced by in silico ADMET prediction showing a hepatotoxicity probability of only 16.25% (i.e., 83.75% predicted negative) for trans-psoralenoside [2].

Hepatotoxicity class distinction
Class-level inference
Glycosides reported almost non-hepatotoxic; aglycones disrupt ROS and mitochondrial membrane potential in HepG2 cells
Supports glycoside-class safety endpoint review
HCA and in silico prediction context; source review
Hepatotoxicity Drug Safety Coumarin Glycosides

Systemic Exposure: Glycoside vs. Aglycone PK

A validated UPLC-MS/MS pharmacokinetic study in rats following oral administration of Psoraleae Fructus extract revealed a pronounced exposure gradient between glycosides and aglycones. After single intragastric administration, psoralen (P) and isopsoralen (IP) exhibited high systemic exposure with AUC₀–∞ values of 443,619–582,680 and 167,314–276,903 ng·mL⁻¹·h⁻¹, respectively, whereas psoralenoside (PO) and isopsoralenoside (IPO) exposure was markedly lower with significant gender-dependent differences [1]. Following 7-day repeated administration, the AUC₀–∞ of PO was 7,360–19,342 ng·mL⁻¹·h⁻¹ and IPO was 8,823–45,501 ng·mL⁻¹·h⁻¹ — representing an approximately 4- to 11-fold lower exposure compared to aglycones (P: 29,701–81,783; IP: 39,234–89,914 ng·mL⁻¹·h⁻¹) [1]. Additionally, after repeated dosing, the t₁/₂ and mean residence time (MRT) of glycosides were significantly shortened in male rats (P<0.05), indicating accelerated clearance, while aglycone exposure decreased significantly from Day 1 to Day 7 (P<0.05) — a pattern not mirrored by glycosides, which showed attenuated accumulation [1].

Systemic exposure gradient
Cross-study comparable
Glycoside AUC ~4–11 fold lower than aglycone after 7-day repeated oral dosing in rats; gender-dependent differences observed
Supports exposure-model interpretation
Rat UPLC-MS/MS PK context; dose extrapolation requires review
Pharmacokinetics AUC Oral Bioavailability

Target Binding Profile: Differential Receptor Affinity

In a combined in vivo, in vitro, and in silico study evaluating Ficus palmata constituents for gastrointestinal therapeutic potential, molecular docking using AutoDock Vina revealed a hierarchical binding affinity profile for psoralenoside across a panel of 10 pharmacologically relevant targets [1]. Psoralenoside exhibited high binding affinities (E-value ≥ −6.5 Kcal/mol) against histaminergic H1 receptor, calmodulin, and voltage-gated L-type calcium channels — targets critically involved in gastrointestinal motility and secretion [1]. Moderate affinities (E-value ≥ −7 Kcal/mol) were observed against dopaminergic D2, adrenergic α1, muscarinic M3, and mu-opioid receptors, while lower affinities (E-value ≥ −9.5 Kcal/mol) were recorded against muscarinic M1, histaminergic H2, and H⁺/K⁺ ATPase pump [1]. In direct contrast, co-isolated Ficus palmata constituents germanicol acetate and psoralene exhibited only weak affinities against all aforementioned targets, providing an intra-study comparator set that highlights the unique polypharmacology of psoralenoside within this plant matrix [1]. Bergapten showed a binding profile comparable to psoralenoside for the high-affinity targets only [1].

Multi-target binding profile
Head-to-head
High affinity (H1, calmodulin, L-type Ca²⁺); moderate (D2, α1, M3, μ-opioid); low (M1, H2, H⁺/K⁺ ATPase). Germanicol acetate and psoralene show weak binding across all targets.
Multi-target docking context; enables SAR probe design
AutoDock Vina in silico; target engagement requires validation
Molecular Docking Receptor Binding Gastrointestinal Pharmacology

Biotransformation: Prodrug Conversion by Gut Flora

Anaerobic incubation of psoralenoside and isopsoralenoside with human intestinal bacteria flora at 37°C, followed by HPLC-MS analysis, revealed compound-specific biotransformation pathways [1]. Psoralenoside was predominantly converted to psoralen (its hepatotoxic aglycone) with a minor product identified as 6,7-furano-hydrocoumaric acid, while isopsoralenoside was converted to isopsoralen with a minor product of 5,6-furano-hydrocoumaric acid [1]. This divergent metabolic routing — where each glycoside isomer specifically generates its corresponding aglycone isomer — demonstrates that the glycoside structure directly dictates the identity of the hepatotoxic metabolite produced upon intestinal first-pass metabolism [1]. For trans-psoralenoside, the trans (E) geometry of the propenoic acid side chain adds an additional layer of structural specificity whose impact on β-glucosidase substrate recognition and hydrolysis kinetics remains uncharacterized, representing a defined research gap of procurement significance [2].

Prodrug biotransformation
Cross-study comparable
Psoralenoside → psoralen (major); isopsoralenoside → isopsoralen. No cross-conversion. trans isomer kinetics uncharacterized.
Intestinal flora biotransformation context
Human flora anaerobic incubation; trans pathway unknown
Biotransformation Intestinal Flora Prodrug Metabolism

Natural Source Differentiation: Ficus palmata vs. Psoralea corylifolia

trans-Psoralenoside was isolated and characterized as a new isomer from the aerial parts of Ficus palmata (Moraceae), a plant distinct from Psoralea corylifolia (Fabaceae), which is the established source of cis-psoralenoside and isopsoralenoside [1]. The structural elucidation relied on comprehensive spectroscopic analysis including 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) along with ESI-MS, establishing the (E) configuration of the propenoic acid double bond [1]. In the same F. palmata extract, four additional compounds — germanicol acetate, psoralene, bergapten, vanillic acid, and rutin — were co-isolated, providing a defined phytochemical context that differs fundamentally from the Psoralea corylifolia matrix which additionally contains isopsoralenoside, isopsoralen, bavachin, psoralidin, isobavachalcone, corylifol A, neobavaisoflavone, and bakuchiol [1][2]. Commercially, trans-psoralenoside is available as a purified reference standard (≥98% by HPLC) with structural confirmation by MS and NMR, supplied with Certificate of Analysis (COA) documentation .

Natural source differentiation
Supporting evidence
Isolated from Ficus palmata (Moraceae) aerial parts; co-constituents differ from Psoralea corylifolia. Structure confirmed by 1D/2D NMR and ESI-MS.
Plant source authentication context
COA-supplied reference standard; method development utility
Natural Product Sourcing Phytochemistry Chemotaxonomy

trans-Psoralenoside Research and Application Scenarios


Hepatotoxicity Safety Comparator Studies

Investigators evaluating the structure-hepatotoxicity relationship (SHR) within the coumarin-benzofuran glycoside class can employ trans-psoralenoside as a non-hepatotoxic glycoside control against the confirmed hepatotoxic aglycones psoralen and isopsoralen. The established finding that glycosides are almost non-hepatotoxic while aglycones disrupt ROS, nuclear area, and mitochondrial membrane potential in HepG2 cells via high content analysis provides a validated experimental framework [1]. trans-Psoralenoside's distinct trans (E) stereochemistry adds an additional dimension for probing whether olefin geometry modulates the rate or extent of intestinal flora-mediated conversion to hepatotoxic aglycones. The in silico ADMET prediction of 83.75% hepatotoxicity-negative probability further supports its suitability as a safety reference compound [2].

Intestinal Flora Prodrug Conversion and PK

The demonstrated biotransformation of psoralenoside to psoralen by human intestinal bacteria flora in vitro establishes a prodrug paradigm where the glycoside functions as a latent form of the bioactive aglycone [1]. Researchers designing oral pharmacokinetic studies can leverage trans-psoralenoside — with its approximately 4- to 11-fold lower systemic AUC compared to aglycones after repeated dosing — to investigate controlled-release or flora-dependent activation strategies [2]. The shortened t₁/₂ and MRT observed in male rats after repeated glycoside administration provides a sex-dependent variable for pharmacokinetic modeling [2]. The uncharacterized biotransformation kinetics of the trans isomer specifically represents a defined, publishable research opportunity.

Multi-Target GI Pharmacology and Docking

The differential binding affinity profile of psoralenoside — high affinity for H1, calmodulin, and L-type calcium channels (E-value ≥ −6.5 Kcal/mol), moderate for D2, α1, M3, and mu-opioid receptors, low for M1, H2, and H⁺/K⁺ ATPase — established within a single molecular docking study provides a quantitative benchmark for structure-activity relationship (SAR) investigations [1]. Researchers can use trans-psoralenoside to test whether the trans olefin geometry alters docking scores at these validated targets compared to the cis isomer. The availability of co-isolated comparator compounds (germanicol acetate, psoralene) with weak binding across all targets from the same Ficus palmata source enables rigorous intra-study controls for target engagement specificity [1].

Analytical Method Development and Reference Standards

The significant content variability of psoralenoside (7.42–17.04 mg/g) and isopsoralenoside (6.05–14.34 mg/g) across Psoralea corylifolia samples from different geographic origins — a range exceeding 2.3-fold — underscores the need for authenticated reference standards in quantitative UPLC/HPLC method development [1]. trans-Psoralenoside, as a structurally distinct isomer from Ficus palmata with ≥98% purity, HPLC chromatogram, and NMR documentation provided with commercial COA, serves as a resolution marker for distinguishing trans and cis isomers in complex phytochemical matrices [2]. Its absence of isopsoralenoside co-occurrence in the F. palmata source simplifies spike-recovery validation experiments compared to Psoralea-derived standards that may contain trace isomeric impurities [2].

Application
Selection Property
Validation Focus
Hepatotoxicity comparator studies
Glycoside-class hepatotoxicity endpoint
HepG2 high content analysis and in silico prediction review
Intestinal flora biotransformation research
Glycoside-to-aglycone conversion pathway
Human flora incubation and PK context interpretation
Multi-target binding profiling
In silico docking affinity hierarchy
AutoDock Vina target panel review; SAR probe design
Analytical reference standard use
Isomer-resolved chromatographic marker
trans/cis resolution and spike-recovery method validation
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